Ethyl 2-fluoropent-4-ynoate
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Overview
Description
Ethyl 2-fluoropent-4-ynoate is an organic compound with the molecular formula C7H9FO2 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoropent-4-ynoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. For example, cyclic β-keto esters, such as ethyl 2-oxocyclohexanecarboxylate, can be alkylated and decarboxylated to give 2-substituted cyclohexanones . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as those described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoropent-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, enolate ions, and boron reagents. The reaction conditions vary depending on the specific reaction but generally involve the use of catalysts, solvents, and controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, alkylation reactions can produce 2-substituted cyclohexanones .
Scientific Research Applications
Ethyl 2-fluoropent-4-ynoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-fluoropent-4-ynoate involves its interaction with molecular targets and pathways in biological systems. For example, it can modulate the activity of enzymes by acting as a substrate or inhibitor. The specific molecular targets and pathways depend on the context of its use in scientific research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-fluoropent-4-ynoate include:
- Ethyl 4-fluorobut-2-ynoate
- ®-2-fluorobutan-4-olide
- 2-fluorobutanoic acid
Uniqueness
This compound is unique due to its specific structure, which includes a fluorine atom and an ester functional group. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-fluoropent-4-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYEMBGSUSQOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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